molecular formula C8H12O2 B12538037 4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- CAS No. 724460-23-5

4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)-

Cat. No.: B12538037
CAS No.: 724460-23-5
M. Wt: 140.18 g/mol
InChI Key: SWUSQELOXQVCFC-UIISKDMLSA-N
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Description

4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is a complex organic compound with a unique structure that includes a cyclopentene ring, two hydroxyl groups, an ethenyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce saturated alcohols .

Scientific Research Applications

4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenyl and methyl groups can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

724460-23-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2S,3R)-4-ethenyl-2-methylcyclopent-4-ene-1,3-diol

InChI

InChI=1S/C8H12O2/c1-3-6-4-7(9)5(2)8(6)10/h3-5,7-10H,1H2,2H3/t5-,7+,8+/m0/s1

InChI Key

SWUSQELOXQVCFC-UIISKDMLSA-N

Isomeric SMILES

C[C@H]1[C@@H](C=C([C@@H]1O)C=C)O

Canonical SMILES

CC1C(C=C(C1O)C=C)O

Origin of Product

United States

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